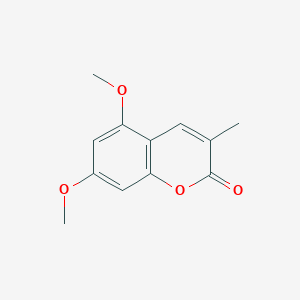

5,7-Dimethoxy-3-methyl-2H-chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5,7-Dimethoxy-3-methyl-2H-chromen-2-one is a chemical compound with the molecular formula C12H12O4 and a molecular weight of 220.22 g/mol . It belongs to the class of coumarins, which are naturally occurring compounds known for their diverse biological activities. This compound is characterized by its two methoxy groups at positions 5 and 7, and a methyl group at position 3 on the chromen-2-one core structure .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethoxy-3-methyl-2H-chromen-2-one typically involves the condensation of appropriate phenolic precursors with β-ketoesters under acidic or basic conditions . One common method involves the reaction of resorcinol with ethyl acetoacetate in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction is usually carried out under reflux conditions, followed by purification through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions

5,7-Dimethoxy-3-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce new functional groups at specific positions on the chromen-2-one core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups .

Aplicaciones Científicas De Investigación

5,7-Dimethoxy-3-methyl-2H-chromen-2-one has a wide range of scientific research applications:

Chemistry: It is used as a precursor for the synthesis of more complex coumarin derivatives.

Mecanismo De Acción

The mechanism of action of 5,7-Dimethoxy-3-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, inhibit oxidative stress, and interact with cellular receptors. For example, it has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression . Additionally, its antioxidant properties help in scavenging free radicals and protecting cells from oxidative damage .

Comparación Con Compuestos Similares

Similar Compounds

6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-one: This compound has similar structural features but with hydroxyl groups at positions 6 and 7.

5,7-Dimethoxy-2H-chromen-2-one: Lacks the methyl group at position 3, making it less hydrophobic.

8-(3-Ethoxy-2-hydroxy-3-methylbutyl)-5,7-dimethoxy-2H-chromen-2-one: Contains additional ethoxy and hydroxy groups, which may alter its biological activity.

Uniqueness

5,7-Dimethoxy-3-methyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups enhances its lipophilicity, while the methyl group at position 3 influences its reactivity and interaction with biological targets .

Actividad Biológica

5,7-Dimethoxy-3-methyl-2H-chromen-2-one is a coumarin derivative that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H12O4

- Molecular Weight : 220.22 g/mol

The compound features methoxy groups at positions 5 and 7, along with a methyl group at position 3, which contribute to its unique chemical behavior and biological activity.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals, thereby inhibiting oxidative stress in various biological systems. This activity is crucial in preventing cellular damage associated with aging and various diseases.

2. Anti-inflammatory Effects

Research indicates that this compound can modulate inflammatory pathways. It inhibits the activity of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced production of inflammatory mediators like prostaglandins and leukotrienes .

3. Antimicrobial Properties

The compound demonstrates notable antimicrobial activity against a range of pathogens. Studies report minimum inhibitory concentration (MIC) values indicating effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, with MIC values as low as 1 μg/mL .

The biological effects of this compound are attributed to its interaction with various molecular targets:

- Enzyme Modulation : It inhibits key enzymes involved in inflammation and cancer progression.

- Cellular Receptor Interaction : The compound can interact with cellular receptors that mediate oxidative stress responses.

These mechanisms suggest potential therapeutic applications in treating conditions like cancer and cardiovascular diseases.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of several coumarin derivatives, including this compound. The results indicated that compounds with electron-donating groups exhibited enhanced potency against bacterial strains compared to those with electron-withdrawing groups. The study highlighted the compound's effectiveness against multiple strains, reinforcing its potential as an antimicrobial agent .

Antioxidant Activity Assessment

In vitro assays demonstrated that this compound significantly reduced oxidative stress markers in cell cultures exposed to oxidative agents. This suggests its role as a protective agent against oxidative damage in cellular environments.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | MIC (μg/mL) |

|---|---|---|---|

| This compound | Structure | Antioxidant, Anti-inflammatory, Antimicrobial | 1 |

| 6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-one | Structure | Moderate Antimicrobial | 10 |

| 5,7-Dimethoxy-2H-chromen-2-one | Structure | Low Antioxidant Activity | >200 |

This table illustrates the comparative biological activities of similar compounds, emphasizing the superior efficacy of this compound.

Propiedades

Fórmula molecular |

C12H12O4 |

|---|---|

Peso molecular |

220.22 g/mol |

Nombre IUPAC |

5,7-dimethoxy-3-methylchromen-2-one |

InChI |

InChI=1S/C12H12O4/c1-7-4-9-10(15-3)5-8(14-2)6-11(9)16-12(7)13/h4-6H,1-3H3 |

Clave InChI |

NFPBQSQJIOWFBM-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC2=C(C=C(C=C2OC)OC)OC1=O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.